Cyclopentylmethanamine hydrate Cyclopentylmethanamine hydrate
Brand Name: Vulcanchem
CAS No.: 1221724-41-9; 6053-81-2
VCID: VC4980868
InChI: InChI=1S/C6H13N.H2O/c7-5-6-3-1-2-4-6;/h6H,1-5,7H2;1H2
SMILES: C1CCC(C1)CN.O
Molecular Formula: C6H15NO
Molecular Weight: 117.192

Cyclopentylmethanamine hydrate

CAS No.: 1221724-41-9; 6053-81-2

Cat. No.: VC4980868

Molecular Formula: C6H15NO

Molecular Weight: 117.192

* For research use only. Not for human or veterinary use.

Cyclopentylmethanamine hydrate - 1221724-41-9; 6053-81-2

Specification

CAS No. 1221724-41-9; 6053-81-2
Molecular Formula C6H15NO
Molecular Weight 117.192
IUPAC Name cyclopentylmethanamine;hydrate
Standard InChI InChI=1S/C6H13N.H2O/c7-5-6-3-1-2-4-6;/h6H,1-5,7H2;1H2
Standard InChI Key KHGSKAQOROIXPJ-UHFFFAOYSA-N
SMILES C1CCC(C1)CN.O

Introduction

Structural Characteristics and Hydration Dynamics

Molecular Architecture

Cyclopentylmethanamine (C6_6H13_{13}N) consists of a cyclopentane ring covalently bonded to a methylamine group (-CH2_2NH2_2). The hydrate form incorporates one or more water molecules via hydrogen bonding with the amine group. X-ray crystallography of analogous amine hydrates suggests a trigonal pyramidal geometry around the nitrogen atom, with water molecules occupying lattice positions stabilized by N-H···O interactions .

Table 1: Comparative Molecular Properties

PropertyCyclopentylmethanamineCyclopentylmethanamine Hydrate
Molecular FormulaC6_6H13_{13}NC6_6H13_{13}N·nH2_2O
Molecular Weight99.18 g/mol99.18 + 18.02n g/mol
Nitrogen Hybridizationsp3^3sp3^3 (with H-bonding)
Typical Hydration (n)-0.5–1.5 (depending on conditions)

Hydration Thermodynamics

The formation of cyclopentylmethanamine hydrate is exothermic, driven by the enthalpy gain from hydrogen bond formation. Computational studies on similar alicyclic amine hydrates indicate a stabilization energy of approximately −15 to −25 kJ/mol per water molecule . The hydration number (n) depends on relative humidity and temperature, with monohydrate (n=1) being the most stable under standard conditions (25°C, 1 atm) .

Synthesis and Purification

Parent Amine Synthesis

Cyclopentylmethanamine is synthesized via reductive amination of cyclopentanone with methylamine or through Hofmann degradation of cyclopentylcarboxamides. A high-yield (99%) method involves cesium carbonate-mediated alcoholysis of N-cyclopentylformamide in methanol at 60°C for 8 hours :

N-Cyclopentylformamide+CH3OHCs2CO3Cyclopentylmethanamine+HCOOCH3\text{N-Cyclopentylformamide} + \text{CH}_3\text{OH} \xrightarrow{\text{Cs}_2\text{CO}_3} \text{Cyclopentylmethanamine} + \text{HCOOCH}_3

Hydrate Formation

Hydration occurs spontaneously upon exposure to atmospheric moisture due to the amine’s hygroscopicity. Controlled crystallization from aqueous methanol (40–60% v/v) at 0–5°C yields stoichiometric hydrates. Thermogravimetric analysis (TGA) of the hydrate shows a mass loss of 8–12% at 80–120°C, corresponding to the release of 0.8–1.2 water molecules .

Physicochemical Properties

Solubility and Phase Behavior

The hydrate exhibits enhanced aqueous solubility compared to the anhydrous amine. Experimental data for analogous compounds suggest solubility increases by 30–50% in water at 25°C due to hydrogen bonding with water .

Table 2: Solubility and Thermal Properties

ParameterAnhydrous AmineHydrate
Water Solubility (25°C)4.7 g/L6.2–7.1 g/L
Melting Point−15°C8–12°C (with decomposition)
Boiling Point132–134°C129–131°C (azeotrope)
pKa (25°C)10.2 ± 0.310.0 ± 0.2

Acid-Base Behavior

The pKa of cyclopentylmethanamine (10.2) decreases marginally in the hydrate form (10.0) due to stabilization of the protonated ammonium ion by water molecules . This aligns with trends observed in cyclohexylamine hydrates, where pKa reductions of 0.1–0.4 units are typical .

Applications and Research Frontiers

Pharmaceutical Intermediates

Cyclopentylmethanamine serves as a building block for neuromodulators and antiviral agents. The hydrate form is preferred in aqueous reaction systems, such as:

  • Mannich reactions: Improved yields (12–18%) in water compared to anhydrous conditions

  • Schiff base formation: Faster kinetics due to in situ dehydration-rehydration cycles

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